3,5-Dihydroxy-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-4H-pyran-4-one is a heterocyclic organic compound known for its significant role in various chemical and biological processes. It is often encountered as an intermediate in the Maillard reaction, which is crucial in food chemistry for the development of flavors and colors during the cooking process . This compound is also recognized for its potent antioxidant properties, making it a subject of interest in both food science and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4H-pyran-4-one can be synthesized through several methods. One common approach involves the Maillard reaction, where reducing sugars react with amino acids under heat . This reaction typically occurs at temperatures around 150°C, and the presence of specific amino acids like proline can enhance the formation of this compound .
Industrial Production Methods: In industrial settings, the compound can be produced by optimizing the Maillard reaction conditions, such as adjusting the reactant ratios, temperature, and reaction time. The use of solid-state models and controlled environments ensures a higher yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxy-4H-pyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Its enol structure makes it particularly reactive in oxidation reactions, where it can form hydroxymaltol, another compound with strong antioxidant properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are typically employed.
Substitution: Halogenation reactions can occur using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include hydroxymaltol and various substituted derivatives, which retain the antioxidant properties of the parent compound .
Scientific Research Applications
3,5-Dihydroxy-4H-pyran-4-one has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant activity of 3,5-Dihydroxy-4H-pyran-4-one is primarily due to its enol structure, which allows it to donate hydrogen atoms and neutralize free radicals . This mechanism involves the stabilization of the radical form through resonance, making it an effective scavenger of reactive oxygen species .
Comparison with Similar Compounds
3,5-Dihydroxy-4H-pyran-4-one is structurally similar to other pyranones like hydroxymaltol and maltol. its unique enol structure provides it with superior antioxidant properties compared to its analogs . Other similar compounds include:
Hydroxymaltol: Known for its antioxidant properties but less effective than this compound.
Maltol: Commonly used as a flavor enhancer in the food industry but with lower antioxidant activity.
Properties
Molecular Formula |
C5H4O4 |
---|---|
Molecular Weight |
128.08 g/mol |
IUPAC Name |
3,5-dihydroxypyran-4-one |
InChI |
InChI=1S/C5H4O4/c6-3-1-9-2-4(7)5(3)8/h1-2,6-7H |
InChI Key |
IGFDAUIQLNDPME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CO1)O)O |
Synonyms |
rubiginol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.